Hydrogen Bond Acceptor Count: Target Compound (HBA = 2) vs. β-Nicotyrine (HBA = 1)
The target compound possesses two hydrogen bond acceptors—the pyridine nitrogen and the ketone carbonyl oxygen—whereas β-nicotyrine possesses only one HBA (pyridine nitrogen only) because the two rings are connected by a direct C–C bond without an intervening carbonyl [1][2]. This additional HBA is not a trivial structural nuance: in the arylpyrid-3-ylmethanone class, the carbonyl oxygen has been shown to participate in key polar interactions within the α7 nAChR allosteric binding pocket [3]. Compounds lacking this carbonyl (e.g., β-nicotyrine) are not reported as α7 PAMs and instead target CYP enzymes [4].
| Evidence Dimension | Hydrogen bond acceptor (HBA) count |
|---|---|
| Target Compound Data | HBA = 2 (pyridine N + carbonyl O) |
| Comparator Or Baseline | β-Nicotyrine: HBA = 1 (pyridine N only) |
| Quantified Difference | 100% increase in HBA count (2 vs. 1) |
| Conditions | Structural analysis from InChI and SMILES; β-nicotyrine InChI=1S/C10H10N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9 |
Why This Matters
The additional HBA directly expands the compound's capacity for directed polar interactions in target binding pockets, enabling binding modes unavailable to β-nicotyrine and rationalizing the divergent target selectivity profile.
- [1] Angene Chemical. CAS 144825-36-5 | Product Datasheet. SMILES: Cn1cccc1C(=O)c1cccnc1; HBA: 2. View Source
- [2] Wikipedia. Nicotyrine. SMILES: CN1C=CC=C1C2=CN=CC=C2; MW 158.204; HBA: 1 (pyridine N only; no carbonyl). View Source
- [3] Hogenkamp DJ et al. J Med Chem. 2013;56(21):8352–8365. Arylpyrid-3-ylmethanones are Type I PAMs of human α7 nAChR; SAR demonstrates critical role of the carbonyl in allosteric modulation. View Source
- [4] Kramlinger VM et al. Chem Biol Interact. 2012;197(2-3):87–92. β-Nicotyrine is a CYP2A13 inhibitor (KI = 0.17 μM) and CYP2A6 mechanism-based inactivator; no α7 PAM activity reported. View Source
